coat protein, citrus tristeza virus
Description
Citrus tristeza virus (CTV), a member of the Closteroviridae family, is a phloem-restricted pathogen causing significant economic losses in citrus production globally . The CTV coat protein (CP) is a multifunctional structural protein critical for viral encapsidation, vector transmission, and host interactions. The CP gene, encoding a ~25 kDa protein, has been extensively studied for its role in viral pathogenicity, diagnostics, and host resistance mechanisms . Recent advancements in molecular tools, such as transient expression systems in citrus, have enabled detailed studies of CP subcellular localization, revealing its co-localization with nuclear markers like Histone-RFP in citrus cells . This article provides a comprehensive comparison of CTV CP with related viral proteins and highlights its unique functional and structural attributes.
Properties
CAS No. |
138016-88-3 |
|---|---|
Molecular Formula |
C9H8ClN3 |
Synonyms |
coat protein, citrus tristeza virus |
Origin of Product |
United States |
Comparison with Similar Compounds
Genetic Diversity and Phylogenetic Analysis
CTV CP exhibits significant genetic variability across global isolates, influencing viral pathogenicity and host adaptation. For example:
- Indian isolates : CP gene sequences from India show 95–98% nucleotide identity, with key mutations (e.g., A123G, C456T) linked to differential symptom severity in citrus .
- Turkish isolates : Phylogenetic analysis of 15 Turkish CTV isolates revealed three distinct clades, with CP sequence divergence correlating with regional spread .
Table 1: Genetic Diversity of CTV CP Gene Across Key Regions
| Region/Country | Isolate Count | CP Gene Length (nt) | Key Mutations | Reference |
|---|---|---|---|---|
| India | 10+ | 672 | A123G, C456T | |
| Turkey | 15 | 669 | G78A, T210C | |
| China | 12 | 675 | T89C, G145A |
Functional Domains and Interactions
CTV CP interacts with viral and host proteins to facilitate infection:
- Self-interaction : The N-terminal domain (residues 41–84) mediates CP-CP interactions, essential for virion assembly .
- Host interactions : CP co-localizes with FKBP17-2, a peptidyl-prolyl isomerase, to promote intracellular movement. This interaction is distinct from other CTV proteins like p23, which redirects FKBP17-2 to plasmodesmata .
- RNA silencing suppression : CP acts as a viral RNA silencing suppressor, a function shared with p20 but executed through different mechanisms .
Comparison with Other Viral Coat Proteins
Within Closteroviridae Family
CTV CP shares structural and functional similarities with other closteroviral coat proteins but differs in key aspects:
- Beet yellows virus (BYV) : BYV CP lacks the N-terminal RNA-binding domain present in CTV CP, which is critical for systemic movement in citrus .
- Citrus yellow vein clearing virus (CYVCV) : CYVCV CP exhibits lower genetic diversity (94–97% sequence identity) compared to CTV CP, with host specificity linked to distinct geographic regions .
Within CTV Genome: CP vs. p23 and p27
- p23 : A silencing suppressor and pathogenicity determinant, p23 interacts with host FKBP17-2 to alter subcellular trafficking, unlike CP, which directly binds viral RNA .
- p27 : A diverged CP homolog, p27 forms a 75–85 nm terminal segment on CTV virions, while CP constitutes the main particle body. This structural dichotomy is unique to CTV among closteroviruses .
Table 2: Functional Comparison of CTV Proteins
Detection Methods Targeting CP
CTV CP is a primary target for diagnostics due to its conserved epitopes:
Table 3: Performance of CTV Detection Methods
| Method | Sensitivity (copies/µL) | Time Required | Reference |
|---|---|---|---|
| Real-time RT-PCR | 9.0 | 3 hours | |
| ELISA (MCA-13) | 500 | 6 hours | |
| SSCP | 100 | 24 hours |
CP-Mediated Resistance in Transgenic Citrus
Transgenic expression of CP or its untranslatable variants confers partial resistance:
- Rio Red grapefruit: Transgenic lines showed delayed CTV accumulation, with 40–60% reduction in viral titers compared to non-transgenic controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
